

(2R)-2-Ethynylazetidine CAS number and properties

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Compound of Interest

Compound Name: (2R)-2-Ethynylazetidine

Cat. No.: B15204341

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(2R)-2-Ethynylazetidine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

(2R)-2-Ethynylazetidine is a chiral heterocyclic compound featuring a strained four-membered azetidine ring substituted with an ethynyl group. This unique structural motif makes it a valuable building block in medicinal chemistry and drug discovery, offering a rigid scaffold for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of its properties, synthesis, and potential applications.

Core Properties

(2R)-2-Ethynylazetidine is a relatively novel compound, and as such, extensive peer-reviewed data on its physical and chemical properties is limited. The following tables summarize the available information for the free base and its hydrochloride salt.

Table 1: Physicochemical Properties of (2R)-2-Ethynylazetidine



Property	Value	Source
CAS Number	2306254-10-2	
Molecular Formula	C ₅ H ₇ N	
Molecular Weight	81.12 g/mol	
Appearance	Not specified	
Melting Point	Not available	_
Boiling Point	Not available	_
Solubility	Not specified	-
рКа	Not available	

Table 2: Physicochemical Properties of (2R)-2-Ethynylazetidine Hydrochloride

Property	Value	Source
CAS Number	2306254-11-3	
Molecular Formula	C ₅ H ₈ CIN	-
Molecular Weight	117.58 g/mol	_
Appearance	Not specified	-
Melting Point	Not available	_
Boiling Point	Not available	-
Solubility	Not specified	-

Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of **(2R)-2-Ethynylazetidine** are not widely published in peer-reviewed literature, suggesting it may be a specialty chemical available from a limited number of suppliers or synthesized via proprietary methods. However, general



synthetic strategies for substituted azetidines often involve multi-step sequences starting from readily available chiral precursors.

A plausible synthetic approach could involve the following conceptual steps, as illustrated in the workflow diagram below. This is a generalized representation and specific reagents and conditions would require optimization.

Conceptual Synthetic Workflow for (2R)-2-Ethynylazetidine **Chiral Precursor** (e.g., (R)-N-protected-azetidine-2-carboxylic acid) Reduction/Activation Functional Group Interconversion Alkynylation Introduction of the Ethynyl Moiety Removal of Protecting Group Deprotection (2R)-2-Ethynylazetidine

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Figure 1: A generalized synthetic workflow for (2R)-2-Ethynylazetidine.



Note: This diagram represents a conceptual pathway. The actual synthesis may involve different protecting groups, reagents, and reaction conditions.

Spectroscopic Data

While comprehensive, publicly available spectroscopic data with detailed peak assignments for **(2R)-2-Ethynylazetidine** is scarce, some suppliers indicate the availability of NMR spectra upon request. For structurally similar compounds, the following characteristic signals would be expected:

- ¹H NMR: Resonances for the protons on the azetidine ring, a signal for the acetylenic proton, and signals corresponding to any protecting groups used in the synthesis.
- ¹³C NMR: Signals for the carbons of the azetidine ring and the two carbons of the ethynyl group.
- Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound.
- Infrared Spectroscopy: A characteristic absorption band for the C≡C triple bond.

Biological Activity and Signaling Pathways

The specific biological activity and mechanism of action of **(2R)-2-Ethynylazetidine** have not been extensively reported in the public domain. However, the azetidine ring is a known pharmacophore present in various biologically active molecules. The introduction of an ethynyl group provides a reactive handle for further chemical modifications, such as "click chemistry," which is widely used in drug discovery to link molecular fragments.

Given the structural motifs, potential areas of investigation for the biological activity of **(2R)-2- Ethynylazetidine** and its derivatives could include:

- Enzyme Inhibition: The strained azetidine ring and the reactive ethynyl group could potentially interact with the active sites of various enzymes.
- Receptor Binding: The rigid azetidine scaffold can be used to orient functional groups in a specific manner for interaction with biological receptors.



At present, there is no specific signaling pathway that has been directly associated with **(2R)-2-Ethynylazetidine** in published literature.

Safety and Handling

A comprehensive Safety Data Sheet (SDS) should be consulted before handling **(2R)-2-Ethynylazetidine** or its salts. As with any chemical, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

Conclusion

(2R)-2-Ethynylazetidine is a promising chiral building block for the synthesis of novel chemical entities in drug discovery and development. While detailed public information on its properties and synthesis is currently limited, its unique structural features suggest significant potential for the creation of new therapeutic agents. Further research into its synthesis, properties, and biological activities is warranted to fully explore its utility in medicinal chemistry.

 To cite this document: BenchChem. [(2R)-2-Ethynylazetidine CAS number and properties].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15204341#2r-2-ethynylazetidine-cas-number-and-properties]

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